molecular formula C11H13NO4S B2420718 4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 926233-40-1

4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B2420718
CAS No.: 926233-40-1
M. Wt: 255.29
InChI Key: GFMSETFIZOSQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the sulfonation of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane .

Industrial Production Methods

the general approach would involve large-scale sulfonation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s anti-inflammatory properties make it a candidate for studying inflammation pathways.

    Medicine: Its analgesic properties are of interest in the development of new pain relief medications.

    Industry: It can be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes involved in the inflammatory response, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is unique due to its sulfonamide group, which imparts significant anti-inflammatory and analgesic properties. This makes it distinct from other naphthalene derivatives that do not possess these functional groups.

Properties

IUPAC Name

4-sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c12-17(15,16)10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h5-6H,1-4H2,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMSETFIZOSQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C=C2S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.